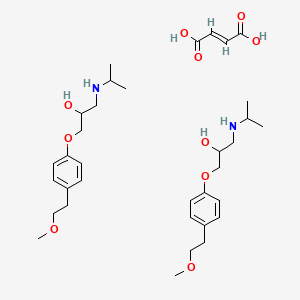

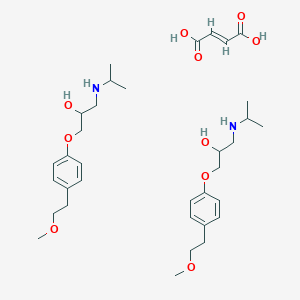

Metoprolol Fumarate

説明

特性

IUPAC Name |

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIPGNJWPCKDQZ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027711 | |

| Record name | Metoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80274-67-5 | |

| Record name | Metoprolol fumarate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOPROLOL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetic and pharmacodynamic properties of Metoprolol Fumarate

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Metoprolol Fumarate

Introduction

Metoprolol is a cardioselective β-1 adrenergic receptor antagonist widely utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, heart failure, and following myocardial infarction.[1][2] It exerts its therapeutic effects by selectively blocking β-1 adrenergic receptors, primarily located in cardiac tissue, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1][3] Metoprolol is available in different salt forms, including tartrate and succinate, which are formulated as immediate-release and extended-release products, respectively.[1][4] This guide focuses on the pharmacokinetic and pharmacodynamic properties of metoprolol, with a specific emphasis on the fumarate salt where data is available, providing a comprehensive resource for researchers and drug development professionals.

Pharmacokinetic Properties

The pharmacokinetics of metoprolol, encompassing its absorption, distribution, metabolism, and excretion (ADME), are well-characterized. The drug is subject to significant inter-individual variability, largely due to genetic polymorphisms in the metabolizing enzyme CYP2D6.[5][6]

Data Summary

The following tables summarize the key pharmacokinetic parameters of metoprolol.

Table 1: Pharmacokinetic Parameters of Metoprolol (Oral Administration)

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~50% (Immediate-Release) | [1][5][7] |

| ~77% (Extended-Release vs. IR) | [5][8] | |

| Time to Peak Plasma Concentration (Tmax) | 1–2 hours (Immediate-Release) | [1][7] |

| Food Effect | Delays absorption rate slightly; no significant effect on bioavailability of extended-release formulations. | [1][5][8] |

| Distribution | ||

| Volume of Distribution (Vd) | 3.2–5.6 L/kg | [1] |

| Plasma Protein Binding | ~11–12% | [1][7][8] |

| Blood-Brain Barrier | Crosses the BBB; CSF concentration is ~78% of plasma concentration. | [1][5][8] |

| Metabolism | ||

| Primary Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) | [1][5][7] |

| Metabolic Pathways | O-demethylation (~65%), α-hydroxylation (~10%), N-dealkylation (~10%) | [1][9] |

| Active Metabolites | α-hydroxymetoprolol (potency ~1/10th of metoprolol) | [9] |

| First-Pass Metabolism | Extensive (~50%) | [5][7][8] |

| Excretion | ||

| Elimination Half-Life (t½) | 3–7 hours | [1][5][7] |

| Route of Excretion | Primarily renal (~95%) | [1] |

| Unchanged Drug in Urine | < 5–10% | [1][5][7] |

Experimental Protocols

Detailed experimental protocols for specific cited studies are often proprietary. However, standard methodologies for assessing pharmacokinetic parameters are well-established.

1.2.1. Bioavailability and Pharmacokinetic Profiling

A typical clinical study to determine the pharmacokinetic profile of an oral metoprolol formulation involves a single-dose, crossover design in healthy volunteers.

-

Subject Recruitment: A cohort of healthy adult subjects is recruited. Subjects undergo a health screening to ensure normal hepatic and renal function.

-

Dosing: After an overnight fast, subjects are administered a single oral dose of metoprolol fumarate.

-

Blood Sampling: Serial blood samples are collected from a peripheral vein at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose).[10]

-

Plasma Analysis: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis. Plasma concentrations of metoprolol and its metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11]

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance.

Caption: Workflow for a typical clinical pharmacokinetic study.

1.2.2. Protein Binding Assessment

The extent of metoprolol binding to plasma proteins like albumin is determined in vitro.

-

Method: Equilibrium dialysis is a common method.

-

Procedure: A semi-permeable membrane separates a chamber containing human plasma spiked with a known concentration of metoprolol from a chamber containing a protein-free buffer.

-

Equilibration: The system is incubated to allow unbound drug to diffuse across the membrane until equilibrium is reached.

-

Analysis: The concentration of metoprolol in both chambers is measured. The percentage of protein binding is calculated from the difference between the total concentration in the plasma chamber and the free concentration in the buffer chamber.

Pharmacodynamic Properties

The pharmacodynamics of metoprolol are directly related to its mechanism of action as a β-1 selective adrenergic antagonist.

Mechanism of Action

Metoprolol competitively and selectively blocks β-1 adrenergic receptors located predominantly in the heart muscle.[3][6] In states of sympathetic stimulation, catecholamines (e.g., adrenaline, noradrenaline) bind to these receptors, activating a G-protein signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various targets, resulting in increased heart rate, contractility, and conduction velocity.[1]

By blocking the β-1 receptor, metoprolol prevents this cascade, thereby reducing the effects of sympathetic stimulation on the heart.[1][6] This leads to a decrease in heart rate, cardiac output, and blood pressure, which collectively reduce myocardial oxygen demand.[2][7] Metoprolol does not possess intrinsic sympathomimetic activity (it does not partially activate the receptor) or significant membrane-stabilizing activity.[1][8]

Caption: Metoprolol blocks the β1 adrenergic receptor signaling cascade.

Data Summary

The pharmacodynamic effects of metoprolol are dose-dependent and are aimed at reducing cardiovascular workload.

Table 2: Pharmacodynamic Effects and Dose-Response of Metoprolol

| Parameter | Effect | Reference |

| Primary Effects | ||

| Heart Rate | Reduction in resting and exercise heart rate (negative chronotropy). | [1][6] |

| Myocardial Contractility | Reduction in the force of contraction (negative inotropy). | [1][6] |

| Blood Pressure | Reduction in systolic and diastolic blood pressure. | [1][3] |

| Cardiac Output | Reduction due to decreased heart rate and contractility. | [1][7] |

| Dose-Response | ||

| Hypertension | The usual initial oral dose is 25 to 100 mg daily, with maintenance doses typically ranging from 100 to 450 mg per day. A relatively flat dose-response curve is seen at doses above 200 mg/day. | [1][12][13][[“]] |

| Angina Pectoris | The usual initial oral dose is 100 mg daily, with maintenance doses up to 400 mg per day. | [1] |

| Heart Failure | The usual initial oral dose is 25 mg daily (extended-release), with a target dose of 200 mg daily as tolerated. | [1] |

| Selectivity | β-1 selectivity diminishes as the dose is increased. | [15] |

Experimental Protocols

2.3.1. Assessing Antihypertensive Efficacy

The pharmacodynamic effect of metoprolol on blood pressure is typically evaluated in randomized, double-blind, placebo-controlled clinical trials in patients with hypertension.

-

Study Population: Patients diagnosed with essential hypertension are recruited.

-

Washout Period: Patients discontinue any prior antihypertensive medications.

-

Randomization: Patients are randomly assigned to receive either metoprolol fumarate at various doses (e.g., 100 mg, 200 mg) or a matching placebo, typically administered once daily for several weeks.[[“]]

-

Efficacy Measurement: The primary endpoint is the change from baseline in seated systolic and diastolic blood pressure. Measurements are taken at trough (i.e., 24 hours post-dose) to assess the duration of effect. Ambulatory blood pressure monitoring (ABPM) may also be used to evaluate the effect over a 24-hour period.

-

Safety Monitoring: Heart rate is monitored to assess for bradycardia, and adverse events are recorded throughout the study.

-

Statistical Analysis: The mean change in blood pressure in the metoprolol groups is compared to the placebo group to determine statistical significance.

Caption: Logical flow of metoprolol's dose-response relationship.

Conclusion

Metoprolol fumarate is a well-established β-1 selective blocker with predictable, albeit variable, pharmacokinetic and pharmacodynamic properties. It is rapidly absorbed, widely distributed, and extensively metabolized by CYP2D6, with a half-life of 3-7 hours.[1][5][7] Its pharmacodynamic effects are a direct consequence of β-1 adrenergic blockade, resulting in reduced heart rate, contractility, and blood pressure.[1][6] A clear understanding of its dose-response relationship, potential for genetic variability in metabolism, and core pharmacokinetic profile is critical for optimizing its use in clinical research and therapeutic applications.

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacokinetics and pharmacodynamics of beta blockers in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Metoprolol - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ClinPGx [clinpgx.org]

- 10. actascientific.com [actascientific.com]

- 11. mdpi.com [mdpi.com]

- 12. fda.gov [fda.gov]

- 13. Metoprolol kinetics and dose response in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. drugs.com [drugs.com]

- 16. consensus.app [consensus.app]

An In-depth Technical Guide to the Chemical Structure and Properties of Metoprolol Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol Fumarate is the fumarate salt of metoprolol, a cardioselective β₁-adrenergic receptor antagonist.[1] It is widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. This technical guide provides a comprehensive analysis of the chemical structure and physicochemical properties of Metoprolol Fumarate, along with detailed experimental protocols for their determination. The information herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical Structure and Identification

Metoprolol Fumarate is composed of two molecules of metoprolol and one molecule of fumaric acid.[1] The chemical union results in a more stable and crystalline solid form suitable for pharmaceutical formulations.

Chemical Structure of Metoprolol Fumarate

Source: PubChem CID 6440651[1]

| Identifier | Value |

| IUPAC Name | (E)-but-2-enedioic acid;bis(1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol)[1] |

| CAS Number | 80274-67-5[1] |

| Molecular Formula | C₃₄H₅₄N₂O₁₀[1] |

| Molecular Weight | 650.8 g/mol [1] |

| Stereochemistry | Racemic[2] |

Physicochemical Properties

The physicochemical properties of an API are critical for its formulation, bioavailability, and stability. The following table summarizes the key properties of Metoprolol Fumarate and its active moiety, metoprolol.

| Property | Value | Source |

| Melting Point | Not explicitly found for Fumarate salt. Metoprolol (base) melts at 120 °C. | ResearchGate[3] |

| Solubility | Water solubility of Metoprolol Fumarate is predicted to be 0.402 mg/mL. | DrugBank[4] |

| pKa (Strongest Basic) | 9.67 (Predicted for Metoprolol) | DrugBank[4] |

| LogP | 1.8 (Predicted for Metoprolol) | DrugBank[4] |

| Physical Description | Solid | ResearchGate[3] |

| Crystal Structure | Characterized by X-ray powder diffraction (XRPD).[3] | ResearchGate[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of Metoprolol Fumarate. The following are generalized protocols based on established pharmacopeial methods and scientific literature.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in USP General Chapter <741> and other standard laboratory procedures.[5][6][7][8]

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

-

Melting point apparatus with a heating block and calibrated thermometer or temperature probe.

-

Glass capillary tubes (thin-walled, closed at one end).

-

Mortar and pestle.

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Capillary Loading: Introduce the powdered sample into a capillary tube to form a compact column of 4-6 mm in height. This can be achieved by tapping the closed end of the tube on a hard surface.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C/minute) can be performed to determine an approximate range. For an accurate determination, start heating at a rate of approximately 10 °C per minute. When the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based biowaivers.[9][10][11]

Objective: To determine the equilibrium solubility of Metoprolol Fumarate in various aqueous media.

Apparatus:

-

Shake-flask apparatus or orbital shaker with temperature control.

-

Vials or flasks with closures.

-

Analytical balance.

-

pH meter.

-

Centrifuge or filtration apparatus.

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis.

Procedure:

-

Media Preparation: Prepare aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.

-

Sample Addition: Add an excess amount of Metoprolol Fumarate to a known volume of each buffer solution in separate flasks. The excess solid should be visible to ensure saturation.

-

Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, separate the solid phase from the solution by centrifugation or filtration.

-

Concentration Analysis: Accurately dilute the clear supernatant and determine the concentration of dissolved Metoprolol Fumarate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Express the solubility in mg/mL.

pKa Determination (Potentiometric Titration)

This protocol is based on standard methods for determining the ionization constant of pharmaceutical compounds.[12][13][14][15]

Objective: To determine the pKa of the basic nitrogen in the metoprolol moiety.

Apparatus:

-

Potentiometer with a pH electrode.

-

Burette.

-

Magnetic stirrer and stir bar.

-

Beaker.

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of Metoprolol Fumarate in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic substance). Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of inflection on the titration curve. The pKa is the pH at the half-equivalence point.

Solid-State Characterization by X-Ray Powder Diffraction (XRPD)

This protocol is based on the principles outlined in USP General Chapter <941>.[16][17][18][19][20]

Objective: To obtain the XRPD pattern of Metoprolol Fumarate for identification and characterization of its crystalline form.

Apparatus:

-

X-ray powder diffractometer with a radiation source (commonly Cu Kα).

-

Sample holder.

Procedure:

-

Sample Preparation: Gently grind the sample to a fine, uniform powder to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and smooth surface.

-

Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, including the angular range (e.g., 2θ from 2° to 40°), step size, and scan speed.

-

Data Collection: Initiate the X-ray scan. The instrument will measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is the characteristic XRPD pattern of the crystalline solid. The peak positions (in degrees 2θ) and their relative intensities can be used for identification and comparison with reference patterns.

Mechanism of Action and Signaling Pathway

Metoprolol is a selective antagonist of β₁-adrenergic receptors, which are predominantly located in the cardiac tissue.[1] The binding of catecholamines (e.g., norepinephrine, epinephrine) to these receptors normally initiates a signaling cascade that increases heart rate, myocardial contractility, and cardiac output. Metoprolol competitively blocks this binding, thereby reducing the effects of sympathetic stimulation on the heart.

The downstream signaling pathway involves the following key steps:

-

Receptor Blockade: Metoprolol occupies the β₁-adrenergic receptor, preventing the binding of endogenous catecholamines.

-

G-Protein Inactivation: This blockade prevents the activation of the associated G-protein (Gs).

-

Adenylyl Cyclase Inhibition: The inactivation of Gs leads to the inhibition of adenylyl cyclase.

-

Reduced cAMP Levels: The inhibition of adenylyl cyclase results in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).

-

PKA Inactivation: Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA).

-

Decreased Calcium Influx: PKA is responsible for phosphorylating and activating L-type calcium channels. Reduced PKA activity leads to decreased calcium influx into the cardiac myocytes.

-

Physiological Response: The overall effect is a decrease in heart rate (negative chronotropic effect), reduced force of contraction (negative inotropic effect), and lower blood pressure.

Caption: Signaling pathway of β1-adrenergic receptor and its inhibition by Metoprolol.

Experimental Workflow for Physicochemical Characterization

The comprehensive characterization of a pharmaceutical salt like Metoprolol Fumarate follows a logical workflow to ensure all critical properties are evaluated. This workflow is essential for drug development, from initial salt screening to final product formulation.

Caption: Experimental workflow for the physicochemical characterization of Metoprolol Fumarate.

References

- 1. Metoprolol Fumarate | C34H54N2O10 | CID 6440651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. thinksrs.com [thinksrs.com]

- 6. thinksrs.com [thinksrs.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. scribd.com [scribd.com]

- 9. who.int [who.int]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. ftp.uspbpep.com [ftp.uspbpep.com]

- 17. usp.org [usp.org]

- 18. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]

- 19. uspnf.com [uspnf.com]

- 20. usp.org [usp.org]

A Technical Guide to In Vitro and In Vivo Assays for Metoprolol Fumarate Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro and in vivo assays used to characterize the activity of Metoprolol Fumarate, a selective β1-adrenergic receptor antagonist. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate research and development in the cardiovascular field.

Introduction to Metoprolol Fumarate

Metoprolol is a cardioselective β-blocker that exerts its therapeutic effects by competitively inhibiting β1-adrenergic receptors, which are predominantly found in cardiac tissue.[1][2] This blockade leads to a reduction in heart rate, cardiac output, and blood pressure.[3][4] Metoprolol is widely used in the treatment of hypertension, angina pectoris, and heart failure, and to improve survival after a myocardial infarction.[2][3] Understanding its pharmacological activity through a robust panel of assays is critical for drug development, formulation optimization, and preclinical and clinical assessment.

Mechanism of Action and Signaling Pathways

Metoprolol's primary mechanism of action is the selective antagonism of β1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade.

The canonical signaling pathway involves the Gs alpha subunit of the G-protein, which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[5] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins and calcium channels, ultimately resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[5][6] Metoprolol blocks this cascade by preventing the initial binding of catecholamines to the β1-receptor.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 4. Fructose-induced hypertension in rats is concentration- and duration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypertension in Rats Induced by Drinking High-Fructose [bio-protocol.org]

- 6. cybermedlife.eu [cybermedlife.eu]

Metoprolol Fumarate: A Technical Whitepaper on Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the receptor binding affinity of Metoprolol Fumarate, a cardioselective beta-1 adrenergic receptor antagonist. It is intended for a technical audience and details the quantitative aspects of its receptor interactions, the experimental protocols for these assessments, and the associated signaling pathways.

Introduction to Metoprolol's Mechanism of Action

Metoprolol is a widely prescribed medication for a range of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2] Its therapeutic efficacy stems from its primary mechanism of action: the selective blockade of beta-1 adrenergic receptors (β1-AR).[1][2][3][4][5] These receptors are predominantly located in cardiac tissue.[1][3] By competitively inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine to β1-ARs, Metoprolol reduces heart rate, cardiac contractility, and blood pressure.[1][3][6] This, in turn, decreases the oxygen demand of the heart.[1][3] While Metoprolol is selective for β1-ARs, this selectivity is not absolute and can be lost at higher doses, leading to the blockade of beta-2 adrenergic receptors (β2-ARs) which are primarily found in bronchial and vascular musculature.[2][3]

Metoprolol is a racemic mixture of S- and R-enantiomers.[2] The S-enantiomer is primarily responsible for the beta-blocking activity, exhibiting a significantly higher affinity for β1-ARs compared to the R-enantiomer.[7]

Quantitative Receptor Binding Affinity Data

The binding affinity of Metoprolol and its enantiomers to adrenergic receptors is typically quantified using radioligand binding assays. The key parameters derived from these studies are the equilibrium dissociation constant (Kd) or the inhibitor concentration that causes 50% displacement of the radioligand (IC50), which can be used to calculate the equilibrium dissociation constant for the inhibitor (Ki). A lower value indicates a higher binding affinity. The data is often presented as the negative logarithm of the molar concentration (e.g., -log Kd or pKd).

| Compound | Receptor | Tissue/Cell Source | Radioligand | -log Equilibrium Dissociation Constant (Mean ± SD) or -log Kd | Selectivity (β1 vs. β2) | Reference |

| S-Metoprolol | β1-Adrenoceptor | Guinea-pig left ventricular free wall | [125I]-(S)-pindolol | 7.73 ± 0.10 | ~30-fold for β1 | [7] |

| β2-Adrenoceptor | Guinea-pig soleus muscle | [125I]-(S)-pindolol | 6.28 ± 0.06 | [7] | ||

| R-Metoprolol | β1-Adrenoceptor | Guinea-pig left ventricular free wall | [125I]-(S)-pindolol | 5.00 ± 0.06 | ~3-fold for β1 | [7] |

| β2-Adrenoceptor | Guinea-pig soleus muscle | [125I]-(S)-pindolol | 4.52 ± 0.09 | [7] | ||

| Metoprolol | β1-Adrenoceptor | Not Specified | Not Specified | -7.26 ± 0.07 | ~2.3-fold for β1 | [5][8] |

| β2-Adrenoceptor | Not Specified | Not Specified | -6.89 ± 0.09 | [5] | ||

| β3-Adrenoceptor | Not Specified | Not Specified | -5.16 ± 0.12 | [5] |

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[9][10][11] The two primary types of assays used to characterize the binding affinity of compounds like Metoprolol are saturation and competition binding assays.

Membrane Preparation

-

Tissue/Cell Homogenization : The tissue (e.g., guinea-pig left ventricular free wall for β1-AR, soleus muscle for β2-AR) or cells expressing the target receptor are homogenized in a cold lysis buffer.[7][12]

-

Centrifugation : The homogenate undergoes a series of centrifugation steps to isolate the cell membranes containing the receptors. A low-speed spin removes large debris, followed by a high-speed spin to pellet the membranes.[12]

-

Resuspension and Storage : The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[12]

-

Protein Quantification : The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay) to ensure consistent receptor amounts in each assay.[12]

Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound (the "competitor," e.g., Metoprolol) by measuring its ability to displace a radiolabeled ligand from the receptor.[9][11]

-

Incubation : A fixed concentration of the radioligand (e.g., [125I]-(S)-pindolol) and varying concentrations of the unlabeled competitor (Metoprolol) are incubated with the prepared cell membranes.[7][9][11]

-

Equilibrium : The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.[11][12]

-

Separation of Bound and Free Radioligand : The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11][12][13]

-

Washing : The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]

-

Radioactivity Measurement : The radioactivity trapped on the filters is quantified using a scintillation counter.[12]

-

Data Analysis : The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.[12][14]

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

Beta-adrenergic receptors are classic examples of G-protein coupled receptors (GPCRs).[15][16][17] Upon activation by an agonist (like norepinephrine), the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein (specifically Gs for β1 and β2 receptors).[16][18] Metoprolol, as an antagonist, binds to the receptor but does not induce this conformational change, thus blocking the signaling cascade.[3][6]

The key steps in the β1-AR signaling pathway are:

-

Ligand Binding : An agonist binds to the β1-AR.

-

G-Protein Activation : The receptor activates the Gs protein, causing the α-subunit to exchange GDP for GTP.[16][18]

-

Adenylyl Cyclase Activation : The activated Gαs subunit dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation : cAMP acts as a second messenger and activates Protein Kinase A (PKA).[19]

-

Cellular Response : PKA then phosphorylates various downstream targets in cardiac cells, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Metoprolol blocks this pathway at the very first step by preventing agonist binding.

Caption: Simplified β1-Adrenergic Receptor signaling pathway.

Conclusion

The therapeutic efficacy of Metoprolol Fumarate is directly linked to its high affinity and selectivity for the beta-1 adrenergic receptor. Understanding the quantitative binding characteristics and the underlying experimental methodologies is crucial for the development of new and improved cardiovascular therapies. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Metoprolol - Wikipedia [en.wikipedia.org]

- 7. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 16. teachmephysiology.com [teachmephysiology.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Modeling of Metoprolol Fumarate Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Its efficacy and behavior are intrinsically linked to its molecular interactions, both with its biological target and within its solid-state formulation. The fumarate salt of metoprolol presents unique physicochemical properties influenced by specific intermolecular forces. This technical guide provides a comprehensive overview of the molecular modeling approaches used to investigate metoprolol fumarate's interactions. It covers the drug's mechanism of action at the β1-adrenergic receptor, the associated signaling pathways, and the critical role of the fumarate counter-ion in defining the crystal structure. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to elucidate complex relationships, offering a valuable resource for professionals in drug design and development.

Introduction

Metoprolol is a widely prescribed medication for conditions such as hypertension, angina pectoris, and heart failure.[1] It functions by selectively blocking β1-adrenergic receptors, primarily located in cardiac tissue, thereby mitigating the effects of catecholamines like adrenaline and noradrenaline.[2][3] While the pharmacological action is attributed to the metoprolol molecule, the choice of the counter-ion—in this case, fumarate—is critical for the drug's stability, solubility, and bioavailability. Understanding the interactions of metoprolol fumarate at both the receptor and solid-state levels is paramount for optimizing drug formulation and predicting clinical performance. Molecular modeling, in conjunction with experimental techniques, provides invaluable insights into these interactions.

Mechanism of Action and Signaling Pathway

Metoprolol exerts its therapeutic effect by competitively inhibiting β1-adrenergic receptors. This blockade prevents the downstream signaling cascade that is normally initiated by catecholamines. The binding of agonists like adrenaline to the β1-receptor activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate protein kinase A (PKA), leading to physiological responses such as increased heart rate and contractility.[1][2] Metoprolol's antagonism of this receptor effectively dampens this entire pathway.

Solid-State Interactions: The Role of the Fumarate Counter-ion

The fumarate salt of metoprolol (MF) has been characterized using a combination of experimental and computational methods to understand its crystal structure and intermolecular interactions.[5][6] These studies are crucial as the solid-state properties directly influence the drug's manufacturing process and dissolution profile. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Hirshfeld Surface Analysis are employed to elucidate these properties.[7]

Molecular modeling reveals that the crystal packing in metoprolol salts is dominated by hydrogen bonds. In the case of metoprolol fumarate, O—H⋯N and N—H⋯O hydrogen bonds create chains of alternating R and S metoprolol molecules.[5][8] These primary interactions, supplemented by weaker C—H⋯O contacts, define the crystal lattice and contribute to its overall stability and thermal behavior.[5] Computational studies, including Density Functional Theory (DFT) and molecular dynamics, have been used to investigate the conformational space of metoprolol and calculate intermolecular interaction energies, confirming the dominance of these hydrogen bonds.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from molecular modeling and experimental studies of metoprolol and its salts.

Table 1: Binding Affinity of Metoprolol Enantiomers to Adrenoceptors

This table presents the binding affinities (-log Ki) of S- and R-metoprolol for β1- and β2-adrenoceptors. The data highlights the stereoselectivity of metoprolol, with the S-enantiomer showing significantly higher affinity for the β1-receptor.[9]

| Enantiomer | β1-Adrenoceptor Affinity (-log Ki) | β2-Adrenoceptor Affinity (-log Ki) |

| S-Metoprolol | 7.73 ± 0.10 | 6.28 ± 0.06 |

| R-Metoprolol | 5.00 ± 0.06 | 4.52 ± 0.09 |

| Data sourced from an in vitro receptor-binding study.[9] |

Table 2: Pharmacokinetic Properties of Metoprolol

This table outlines key pharmacokinetic parameters of metoprolol, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Value | Reference(s) |

| Bioavailability | ~50% (due to first-pass metabolism) | [10][11] |

| Plasma Protein Binding | ~11-12% (primarily to albumin) | [10][12] |

| Volume of Distribution | 3.2 to 5.6 L/kg | [1] |

| Metabolism | Primarily by CYP2D6 enzyme | [4][10][11] |

| Elimination Half-life | 3–7 hours | [3][10] |

Table 3: Physicochemical and Thermodynamic Data for Metoprolol Salts

This table compares properties of different metoprolol salts. Such data is critical for pre-formulation studies and understanding the solid-state behavior of the active pharmaceutical ingredient (API).

| Property | Metoprolol Succinate | Metoprolol Fumarate | Metoprolol Tartrate |

| Melting Temperature (Tm) | 137.0 ± 0.4 °C | Varies with form | Varies with form |

| Enthalpy of Fusion (ΔHfus) | 121.3 ± 0.1 kJ mol−1 | Not specified | Not specified |

| Thermal Expansion | Anisotropic | Anisotropic | Isotropic (normal) |

| Data sourced from DSC and VT-XRPD studies.[5][13] |

Experimental and Computational Protocols

A multi-faceted approach is required to fully characterize the molecular interactions of metoprolol fumarate. This involves a combination of experimental analysis of the solid state and computational modeling to interpret and predict molecular behavior.

Experimental Protocols

-

X-ray Powder Diffraction (XRPD): This is a primary technique for identifying the crystalline phase of metoprolol fumarate.

-

Sample Preparation: A small amount of the metoprolol fumarate powder is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Analysis: The resulting diffractogram provides a unique "fingerprint" of the crystal structure, which can be used for phase identification and comparison with simulated patterns from crystal structure data.[6][7]

-

-

Variable-Temperature XRPD (VT-XRPD): This method is used to study phase transitions and thermal expansion. The protocol is similar to standard XRPD, but the sample is heated or cooled in a controlled manner during data collection to observe changes in the crystal lattice.[5][7]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal properties like melting point and enthalpy of fusion.

-

Sample Preparation: A few milligrams of metoprolol fumarate are weighed and sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured.

-

Analysis: Endothermic or exothermic events, such as melting, are identified as peaks on the resulting thermogram.[5][13]

-

-

Receptor Binding Assays: These assays quantify the affinity of metoprolol for its target receptor.

-

Preparation: Cell membranes expressing β1-adrenergic receptors are prepared. A radiolabeled ligand (e.g., [3H]-DHA) is used as a tracer.[14]

-

Incubation: The membranes are incubated with the radioligand and varying concentrations of unlabeled metoprolol.

-

Separation & Counting: Bound and free radioligand are separated by filtration. The radioactivity of the bound ligand is measured using a scintillation counter.

-

Analysis: The data is used to calculate the inhibition constant (Ki), which reflects the binding affinity of metoprolol.[14][15]

-

Computational Modeling Protocols

-

Hirshfeld Surface Analysis: This computational method is used to visualize and quantify intermolecular interactions within the crystal lattice.

-

Input: A crystallographic information file (CIF) obtained from XRPD data is required.

-

Calculation: The analysis partitions the crystal electron density into molecular fragments, generating a unique surface for each molecule.

-

Visualization: The surface is colored according to various properties (e.g., dnorm, shape index) to highlight intermolecular contacts, such as hydrogen bonds and van der Waals forces.[5][8]

-

-

Density Functional Theory (DFT): DFT calculations are employed to determine the stable conformations of the metoprolol molecule and to calculate the energies of intermolecular interactions.

-

Model Building: A 3D model of the metoprolol molecule or a molecular pair is created.

-

Calculation: The electronic structure is calculated to find the minimum energy geometry (optimization) and the interaction energy between molecules.[8]

-

Analysis: The results provide insights into the most stable molecular conformation and the strength of specific interactions (e.g., hydrogen bonds) within the crystal.[8]

-

Conclusion

The molecular modeling of metoprolol fumarate provides critical insights that bridge its fundamental physicochemical properties with its clinical pharmacological action. Through computational methods like DFT and Hirshfeld surface analysis, researchers can dissect the complex network of hydrogen bonds and other intermolecular forces governed by the fumarate counter-ion, which are essential for solid-state stability and formulation. Concurrently, understanding the stereoselective interaction with the β1-adrenergic receptor and the subsequent signaling cascade remains fundamental to its therapeutic effect. The integrated approach, combining robust experimental protocols with advanced in silico modeling, is indispensable for the rational design of drug formulations and for advancing the development of cardiovascular therapies. This guide serves as a foundational resource for scientists dedicated to exploring and optimizing the molecular behavior of this vital medication.

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 3. Metoprolol - Wikipedia [en.wikipedia.org]

- 4. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The solid-state structure of the β-blocker metoprolol: a combined experimental and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Receptor binding assays in analysing the bioavailability and pharmacodynamic bioequivalence of active drug moieties. A study of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Metoprolol Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Metoprolol Fumarate in bulk drug substance and pharmaceutical dosage forms. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. This protocol is suitable for routine quality control and stability testing of Metoprolol Fumarate.

Introduction

Metoprolol is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Metoprolol is commercially available as its tartrate or succinate salts, and also as Metoprolol Fumarate. Accurate quantification of the active pharmaceutical ingredient (API) is crucial to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug compounds. This application note presents a detailed, validated HPLC method for the determination of Metoprolol Fumarate.

Physicochemical Properties of Metoprolol

A thorough understanding of the physicochemical properties of Metoprolol is essential for developing a robust HPLC method.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₅NO₃ (Metoprolol Base) | [1] |

| Molecular Weight | 267.36 g/mol (Metoprolol Base), 650.8 g/mol (Metoprolol Fumarate) | [1][2] |

| pKa (strongest basic) | 9.67 | [3] |

| logP | 1.8 - 2.15 | [1][3] |

| UV Maximum (λmax) | ~223 nm, ~274 nm | [4][5] |

The pKa of 9.67 indicates that Metoprolol is a basic compound and will be protonated and exist as a cation at acidic pH values. This is advantageous for reversed-phase HPLC as it promotes interaction with the stationary phase and provides good peak shape. The logP value suggests moderate lipophilicity, making it well-suited for separation on a C18 stationary phase. The UV absorbance maxima provide a basis for selecting an appropriate detection wavelength.

HPLC Method Development Workflow

The development of a reliable HPLC method follows a systematic process to achieve the desired separation and quantification.

Caption: Workflow for HPLC Method Development.

Experimental Protocol

Materials and Reagents

-

Metoprolol Fumarate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (OPA) (AR grade)

-

Water (HPLC grade)

-

Metoprolol Fumarate tablets (for sample analysis)

Equipment

-

HPLC system with UV detector

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |

| Buffer Preparation | Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water and adjust the pH to 3.0 with orthophosphoric acid. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 223 nm |

| Run Time | 10 minutes |

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of Metoprolol Fumarate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 10-60 µg/mL by diluting with the mobile phase.

Preparation of Sample Solution

Tablet Sample: Weigh and finely powder not fewer than 20 Metoprolol Fumarate tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Metoprolol Fumarate and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL.

Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Caption: Key Parameters for HPLC Method Validation.

Validation Parameters

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This was evaluated by injecting the blank (mobile phase), placebo solution, and a standard solution of Metoprolol Fumarate.

-

Linearity: The linearity of the method was determined by analyzing a series of six concentrations of Metoprolol Fumarate over the range of 10-60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

-

Accuracy: The accuracy of the method was determined by the recovery study. A known amount of standard Metoprolol Fumarate was added to the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.

-

Precision:

-

Repeatability (Intra-day precision): The repeatability was evaluated by analyzing six replicate injections of the standard solution (40 µg/mL) on the same day. The relative standard deviation (%RSD) was calculated.

-

Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same standard solution on three different days. The %RSD was calculated.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve).

-

-

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and column temperature (±2°C).

Results and Discussion

The developed HPLC method provided a well-resolved peak for Metoprolol with a retention time of approximately 5.5 minutes. The peak was symmetrical with a tailing factor of less than 1.5.

Method Validation Data

| Validation Parameter | Results | Acceptance Criteria |

| Linearity | ||

| Range | 10 - 60 µg/mL | - |

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | ||

| 80% Level | 99.5% | 98.0 - 102.0% |

| 100% Level | 100.2% | 98.0 - 102.0% |

| 120% Level | 99.8% | 98.0 - 102.0% |

| Precision (%RSD) | ||

| Repeatability (n=6) | 0.5% | ≤ 2.0% |

| Intermediate Precision (n=3 days) | 0.8% | ≤ 2.0% |

| Sensitivity | ||

| LOD | 0.1 µg/mL | - |

| LOQ | 0.3 µg/mL | - |

| Robustness | ||

| Flow Rate (0.9 & 1.1 mL/min) | %RSD < 2.0% | System suitability should pass |

| Mobile Phase Composition (±2%) | %RSD < 2.0% | System suitability should pass |

| Column Temperature (28°C & 32°C) | %RSD < 2.0% | System suitability should pass |

Conclusion

The developed and validated HPLC method for the quantification of Metoprolol Fumarate is simple, rapid, specific, accurate, and precise. The method is suitable for routine quality control analysis of Metoprolol Fumarate in bulk and pharmaceutical dosage forms. The short run time of 10 minutes allows for a high throughput of samples.

References

Analysis of Metoprolol Fumarate in Biological Fluids Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of metoprolol fumarate in biological fluids, primarily human plasma, using liquid chromatography-mass spectrometry (LC-MS). The methodologies outlined are based on established and validated practices within the pharmaceutical and bioanalytical fields, ensuring reliability and reproducibility for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension.[1] Accurate and sensitive quantification of metoprolol in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[2] This note details various sample preparation techniques, chromatographic separation conditions, and mass spectrometric detection parameters for the analysis of metoprolol.

Experimental Protocols

Sample Preparation

The complexity of biological matrices necessitates a sample preparation step to remove interfering substances and concentrate the analyte of interest.[3] The choice of extraction method depends on the desired level of cleanliness, recovery, and sample throughput.

2.1.1. Liquid-Liquid Extraction (LLE)

LLE is a common and cost-effective method for extracting metoprolol from plasma.[1][4]

-

Protocol:

-

Pipette 100-500 µL of plasma into a clean polypropylene tube.

-

Add 50 µL of the internal standard (IS) working solution (e.g., Metoprolol-d7 or Bisoprolol).[5][6]

-

Vortex the sample for 30 seconds.

-

For plasma samples, add 200 µL of a pre-treatment solution (e.g., 2% ammonia in water) and vortex.[2]

-

Add 2.5 mL of an organic extraction solvent. Common solvents include a mixture of diethyl ether and dichloromethane (70:30 v/v) or methyl tertiary butyl ether.[1][2]

-

Vortex or shake vigorously for 5-10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.[2]

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase.

-

Vortex and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

-

2.1.2. Solid-Phase Extraction (SPE)

SPE offers a more automated and often cleaner extraction compared to LLE.[4]

-

Protocol:

-

Condition an appropriate SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the plasma sample (pre-treated with an internal standard) onto the cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid or ammonium hydroxide in water to remove interferences.[4]

-

Elute the analyte and internal standard with 1 mL of methanol containing 5% acetic acid.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

-

2.1.3. Protein Precipitation

This is a rapid and simple method suitable for high-throughput analysis.[4][7]

-

Protocol:

-

To 100 µL of plasma, add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or a mixture of water and acetonitrile (15:85, v/v)).[8]

-

Vortex for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or vial.

-

The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for analysis.

-

Liquid Chromatography

-

HPLC System: A standard HPLC system capable of delivering reproducible gradients is suitable.[2]

-

Column: A C18 or C8 reversed-phase column is commonly used for the separation of metoprolol. A popular choice is a Phenomenex LUNA C8 column.[2]

-

Mobile Phase:

-

A typical mobile phase consists of a mixture of an aqueous component (e.g., 10mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile and/or methanol).[1][2][5]

-

An isocratic elution is often sufficient. For example, a mixture of acetonitrile, methanol, and 0.1% formic acid can be used.[2][5]

-

-

Flow Rate: A flow rate of 0.3-0.6 mL/min is generally employed.[2][6]

-

Column Temperature: The column is typically maintained at 40°C.[2]

-

Injection Volume: 5-20 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[1]

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is highly effective for metoprolol.[1][5][6]

-

MRM Transitions:

-

Metoprolol: The precursor ion is typically m/z 268.1 or 268.15.[6][9] Common product ions for quantification are m/z 116.0, 130.96, or 115.90.[6][9]

-

Internal Standard (Metoprolol-d7): The precursor ion is m/z 275.2 with a product ion of m/z 123.2.

-

Internal Standard (Bisoprolol): The precursor ion is m/z 326.3 with a product ion of m/z 116.2.[6]

-

-

Source Parameters: Parameters such as spray voltage, vaporizer temperature, and gas pressures should be optimized for maximum signal intensity.[2]

Data Presentation

The following tables summarize typical quantitative data for the LC-MS analysis of metoprolol.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 0.501 - 538.254 ng/mL | [5][9] |

| Lower Limit of Quantification (LLOQ) | 0.042 - 3.03 ng/mL | [6][10] |

| Intra-day Precision (%CV) | 2.54% - 10.65% | [10] |

| Inter-day Precision (%CV) | 5.01% - 8.51% | [10] |

| Accuracy | 90.66% - 110.1% | [6][9] |

| Recovery | 87.5% - 110.1% | [6] |

| Matrix Effect | 89% (considered acceptable) | [6] |

Table 2: Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition | Reference |

| Liquid Chromatography | ||

| Column | Phenomenex LUNA C8 or Kromasil C18 (5µ, 100 × 4.6 mm) | [2][9] |

| Mobile Phase | Acetonitrile, Methanol, and 0.1% Formic Acid or 5mM Ammonium Formate and Acetonitrile (15:85 v/v) | [5][9] |

| Flow Rate | 0.6 mL/min | [2] |

| Column Temperature | 40°C | [2] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |

| Metoprolol MRM Transition | m/z 268.1 → 130.96 or m/z 268.15 → 115.90 | [6][9] |

| Internal Standard (IS) | Metoprolol-d7 or Propranolol | [5][9] |

| IS MRM Transition | m/z 260.17 → 115.90 (for Propranolol) | [9] |

Visualizations

Caption: Experimental workflow for metoprolol analysis.

Caption: Logical flow of the analytical method.

References

- 1. eijppr.com [eijppr.com]

- 2. japsonline.com [japsonline.com]

- 3. Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]

- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 5. japsonline.com [japsonline.com]

- 6. mdpi.com [mdpi.com]

- 7. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metoprolol Fumarate in Hypertension Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for studying the effects of Metoprolol Fumarate in common preclinical models of hypertension. The included methodologies cover both in vivo and in vitro approaches to assess the antihypertensive efficacy and underlying mechanisms of action of this selective β1-adrenergic receptor blocker.

I. Quantitative Data Summary

The following tables summarize the quantitative effects of metoprolol on key cardiovascular parameters in hypertensive animal models.

Table 1: Effect of Metoprolol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose | Administration Route | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |

| SHR Control | Vehicle | Oral | 4 weeks | Increase | Increase | No significant change | [1] |

| Metoprolol | 6 mg/g in food | Oral | 4 weeks | Prevention of increase | Not specified | Decrease | [1] |

| Metoprolol | 5 mg/kg | Subcutaneous | Single dose | Significant decrease | Not specified | Not specified | [2] |

| Metoprolol | 45 mg/kg | Subcutaneous | Single dose | Significant decrease | Not specified | Not specified | [2] |

| Metoprolol | 130 mg/kg/day | Oral | 20 weeks | ↓ to ~146 mmHg (from 177 mmHg in untreated SHR) | Not specified | Not specified | [3] |

| Metoprolol | 30 mg/kg/day | Oral | 8 weeks | ↓ from ~200 mmHg to ~150 mmHg | Not specified | Not specified | [4] |

| Metoprolol | 4 µmol/kg/h | Infusion | Acute | Sustained decrease | Not specified | Decrease | [5][6] |

Table 2: Effect of Metoprolol on Molecular Markers in Hypertension

| Marker | Model | Treatment Details | Effect | Reference |

| Plasma Renin Activity | SHR | 6 mg/g in food for 4 weeks | No significant difference compared to control | [1] |

| Plasma Renin Activity | Patients with Heart Failure | 50 mg twice daily | Temporary suppression | [7][8] |

| Plasma Aldosterone | Patients with Heart Failure | 50 mg twice daily | No significant change | [7][8] |

| Atrial Natriuretic Peptide (ANP) | Neonatal Rat Cardiomyocytes (High Glucose) | Metoprolol treatment | Decreased expression | [9][10] |

| Brain Natriuretic Peptide (BNP) | Patients with Mild Heart Failure | Metoprolol uptitration for 6 weeks | Increased plasma levels | [11] |

| Transforming Growth Factor-β (TGF-β) | Rat Neonatal Cardiomyocytes | Metoprolol treatment | Increased expression | [1] |

| Collagen Type 1α (Col1a) | Rat Neonatal Cardiomyocytes | Metoprolol treatment | Increased expression | [1] |

II. Experimental Protocols

A. In Vivo Hypertension Models

This protocol describes the oral administration of metoprolol to SHR and subsequent blood pressure monitoring.

Materials:

-

Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).

-

Metoprolol fumarate.

-

Vehicle (e.g., sterile water or 0.5% methylcellulose).

-

Oral gavage needles.

-

Animal scale.

-

Non-invasive blood pressure measurement system (tail-cuff method).

Procedure:

-

Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

Baseline Measurements: Prior to treatment, measure and record the baseline systolic blood pressure, diastolic blood pressure, and heart rate of all rats for three consecutive days using the tail-cuff method. Also, record the body weight of each animal.

-

Drug Preparation: Prepare a homogenous suspension of metoprolol fumarate in the chosen vehicle at the desired concentration (e.g., 30 mg/mL for a 30 mg/kg dose in a 1 mL/kg volume).

-

Drug Administration: Administer metoprolol or vehicle to the rats daily via oral gavage for the specified duration of the study (e.g., 8 weeks)[4].

-

Blood Pressure and Heart Rate Monitoring: Measure blood pressure and heart rate weekly throughout the study period. To minimize stress-induced variations, perform measurements at the same time of day and in a quiet environment.

-

Data Analysis: At the end of the study, calculate the average change in blood pressure and heart rate from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment and control groups.

This protocol details the induction of hypertension using deoxycorticosterone acetate (DOCA) and salt, followed by metoprolol treatment.

Materials:

-

Male Wistar rats.

-

Deoxycorticosterone acetate (DOCA).

-

Saline solution (1% NaCl).

-

Anesthetic (e.g., ketamine/xylazine cocktail).

-

Surgical instruments for uninephrectomy.

-

Metoprolol fumarate.

-

Vehicle.

-

Oral gavage needles.

-

Non-invasive blood pressure measurement system.

Procedure:

-

Hypertension Induction:

-

Anesthetize the rats.

-

Perform a left unilateral nephrectomy.

-

Allow a one-week recovery period.

-

Administer DOCA (e.g., 25 mg/kg, subcutaneously) twice weekly and replace drinking water with 1% NaCl solution for 4-6 weeks to induce hypertension.

-

-

Treatment Protocol:

-

After the induction period, divide the hypertensive rats into treatment and control groups.

-

Administer metoprolol or vehicle daily via oral gavage for the desired study duration.

-

-

Monitoring and Data Analysis:

-

Monitor blood pressure, heart rate, and body weight as described in the SHR protocol.

-

Analyze the data to evaluate the effect of metoprolol on DOCA-salt-induced hypertension.

-

B. In Vitro Models

This protocol is for assessing the direct effects of metoprolol on the chronotropic (heart rate) and inotropic (force of contraction) responses of isolated atrial tissue.

Materials:

-

Male Wistar rats.

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.

-

Metoprolol fumarate stock solution.

-

Isoproterenol (a non-selective β-agonist).

-

Organ bath system with force and rate transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Euthanize the rat via an approved method.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

Dissect the atria from the ventricles.

-

Mount the atria in the organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

-

Equilibration: Allow the atria to equilibrate for at least 60 minutes, during which the bathing solution should be changed every 15 minutes.

-

Experimental Protocol:

-

Record baseline atrial rate and force of contraction.

-

To study the antagonistic effect of metoprolol, first establish a cumulative concentration-response curve for isoproterenol.

-

Wash out the isoproterenol and allow the atria to return to baseline.

-

Incubate the atria with a specific concentration of metoprolol for a defined period (e.g., 30 minutes).

-

In the presence of metoprolol, repeat the cumulative concentration-response curve for isoproterenol.

-

-

Data Analysis: Compare the concentration-response curves of isoproterenol in the absence and presence of metoprolol to determine the potency of metoprolol as a β-adrenoceptor antagonist (e.g., by calculating the pA2 value).

This protocol describes the isolation of neonatal rat cardiomyocytes and their use in an in vitro hypertrophy assay.[9][10]

Materials:

-

Neonatal (1-3 days old) Sprague-Dawley rat pups.

-

Hanks' Balanced Salt Solution (HBSS).

-

Trypsin and collagenase.

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin.

-

Plating dishes.

-

Hypertrophic stimuli (e.g., high glucose, phenylephrine).

-

Metoprolol fumarate.

-

Microscope with imaging capabilities.

-

Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI).

-

Reagents for qPCR (for hypertrophy markers like ANP and BNP).

Procedure:

-

Cardiomyocyte Isolation:

-

Euthanize the rat pups.

-

Excise the hearts and place them in ice-cold HBSS.

-

Mince the ventricular tissue and digest with trypsin and collagenase to obtain a single-cell suspension.

-

Pre-plate the cell suspension for 1-2 hours to allow for the attachment of non-myocytes (fibroblasts).

-

Collect the non-adherent cardiomyocytes and plate them on coated dishes.

-

-

Hypertrophy Induction and Treatment:

-

Assessment of Hypertrophy:

-

After 48-72 hours of treatment, assess cardiomyocyte hypertrophy by:

-

Cell Size Measurement: Capture images of the cells and measure the cell surface area using image analysis software.

-

Immunofluorescence: Stain the cells for α-actinin to visualize the sarcomeric structure and DAPI for nuclear staining.

-

Gene Expression Analysis: Isolate RNA and perform qPCR to measure the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).

-

-

-

Data Analysis: Compare the cell size and marker gene expression between the different treatment groups to evaluate the effect of metoprolol on cardiomyocyte hypertrophy.

III. Visualization of Pathways and Workflows

Signaling Pathway of Metoprolol in Hypertension

Caption: Signaling pathway of Metoprolol in cardiomyocytes.

Experimental Workflow for Preclinical Hypertension Studies

Caption: General experimental workflow for hypertension studies.

References

- 1. Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA [frontiersin.org]

- 5. Isolation of Atrial and Ventricular Cardiomyocytes for In Vitro Studies | Springer Nature Experiments [experiments.springernature.com]

- 6. Natriuretic peptides: markers or modulators of cardiac hypertrophy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metoprolol Mitigates Ischemic Heart Remodeling and Fibrosis by Increasing the Expression of AKAP5 in Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinase A as A Promising Target for Heart Failure Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metoprolol and bisoprolol ameliorate hypertrophy of neonatal rat cardiomyocytes induced by high glucose via the PKC/NF-κB/c-fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Introduction of metoprolol increases plasma B-type cardiac natriuretic peptides in mild, stable heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Spectrophotometric Determination of Metoprolol Fumarate in Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract